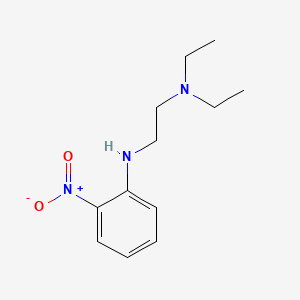
Aniline, N-(2-(diethylamino)ethyl)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline, N-(2-(diethylamino)ethyl)-2-nitro- is a derivative of aniline, a primary aromatic amine. This compound is characterized by the presence of a nitro group (-NO2) and a diethylaminoethyl group attached to the aniline structure. Aniline derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be achieved using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group onto the benzene ring of aniline . The subsequent step involves the alkylation of the nitroaniline with diethylaminoethyl chloride under basic conditions to form the final compound .
Industrial Production Methods
In an industrial setting, the production of Aniline, N-(2-(diethylamino)ethyl)-2-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and alkylation steps are optimized for high yield and purity, with careful monitoring of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Aniline, N-(2-(diethylamino)ethyl)-2-nitro- undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Zinc (Zn) and hydrochloric acid (HCl) are commonly used for the reduction of the nitro group.
Reduction: Potassium permanganate (KMnO4) is used for the oxidation of the amino group.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
Aniline, N-(2-(diethylamino)ethyl)-2-nitro- has several scientific research applications:
Mechanism of Action
The mechanism of action of Aniline, N-(2-(diethylamino)ethyl)-2-nitro- involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The diethylaminoethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound with a simple amino group attached to the benzene ring.
Nitroaniline: Aniline with a nitro group attached to the benzene ring.
Diethylaminoethyl Aniline: Aniline with a diethylaminoethyl group attached.
Uniqueness
Aniline, N-(2-(diethylamino)ethyl)-2-nitro- is unique due to the presence of both the nitro and diethylaminoethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
40516-95-8 |
|---|---|
Molecular Formula |
C12H19N3O2 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N',N'-diethyl-N-(2-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H19N3O2/c1-3-14(4-2)10-9-13-11-7-5-6-8-12(11)15(16)17/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI Key |
PTAKFIZKSZZSBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B14162858.png)
![2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B14162864.png)
![N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B14162870.png)

![N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B14162886.png)
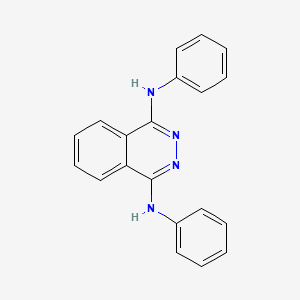
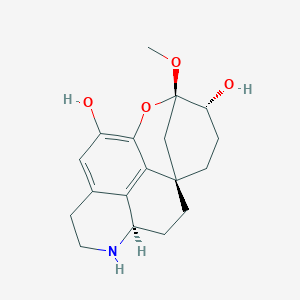
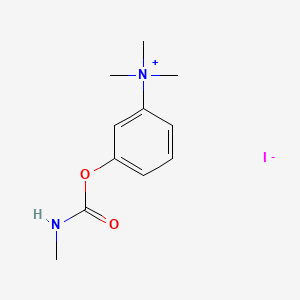
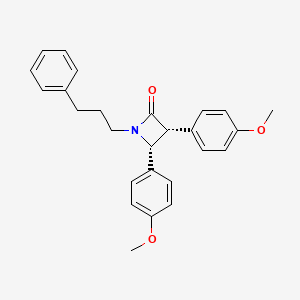
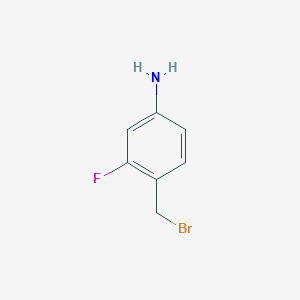
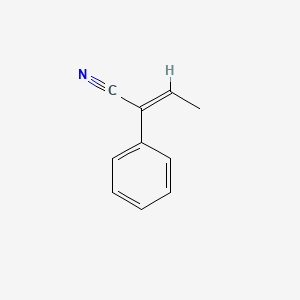
![3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol](/img/structure/B14162914.png)

![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162922.png)
